molecular formula C10H12FNO3 B8789114 2-(4-fluorophenoxy)-N-methoxy-N-methylacetamide CAS No. 524713-99-3

2-(4-fluorophenoxy)-N-methoxy-N-methylacetamide

Cat. No.: B8789114
CAS No.: 524713-99-3
M. Wt: 213.21 g/mol
InChI Key: MIIHTIGREDJGEO-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-methoxy-N-methylacetamide is a useful research compound. Its molecular formula is C10H12FNO3 and its molecular weight is 213.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

524713-99-3

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-methoxy-N-methylacetamide

InChI

InChI=1S/C10H12FNO3/c1-12(14-2)10(13)7-15-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3

InChI Key

MIIHTIGREDJGEO-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)COC1=CC=C(C=C1)F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-Fluorophenoxy)ethanoic acid chloride was added slowly to a stirred suspension of N,O-dimethylhydroxylamine hydrochloride (55.80 g, 572 mmol) in saturated K2CO3 and ethyl acetate (375 mL). A moderately exothermic reaction occurred (larger scale reactions are cooled with an ice bath), and after 20 minutes, the reaction mixture was partitioned between water and ether. The ether layer was washed with 1 M HCl and saturated NaCl, and dried over MgSO4. The dried solution was filtered and concentrated under vacuum to give N-methoxy-N-methyl-2-(4-fluorophenoxy)ethanamide, a compound of formula (Z), as a yellow oil which solidified to an off-white crystalline solid, 113.05 g (73% yield from starting acid); 1H NMR (CDCl3,400 mHz) δ 3.21 (s, 3H), 3.73 (s, 3H), 4.75 (s, 2H), 6.87 (m, 2H), 6.95 (m, 2H) ppm.
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0 (± 1) mol
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reactant
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N,O-dimethylhydroxylamine hydrochloride
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55.8 g
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reactant
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0 (± 1) mol
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solvent
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375 mL
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solvent
Reaction Step One

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